molecular formula C9H8FNO B11920052 (6-fluoro-1H-indol-3-yl)methanol

(6-fluoro-1H-indol-3-yl)methanol

Cat. No.: B11920052
M. Wt: 165.16 g/mol
InChI Key: YFSZNFKFFLKGHW-UHFFFAOYSA-N
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Description

(6-fluoro-1H-indol-3-yl)methanol is a fluorinated indole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Fluorinated compounds are extensively leveraged in pharmaceuticals, materials, and electronics due to their unique physical, chemical, and physiological properties, which can enhance the bioavailability, metabolic stability, and target specificity of therapeutic agents . As a functionalized indole, this compound is a key intermediate for constructing more complex molecules. Indole derivatives are of significant research interest, with studies exploring their use in the synthesis of various heterocyclic systems . For instance, structurally similar 6-fluoroindole compounds are utilized in economic iron chloride catalyzed oxidative cross-coupling reactions to create complex molecular architectures, such as quinoxalinone derivatives, which are valuable scaffolds in drug discovery . Furthermore, 6-fluoroindole motifs are investigated in the development of compounds for neurological research, highlighting the value of this chemical class . The methanol functional group at the 3-position provides a handle for further chemical modifications, allowing researchers to link the fluorinated indole core to other molecular fragments. This product is intended for research applications as a synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSZNFKFFLKGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 6-Fluoroindole Derivatives

A two-step approach involves synthesizing 6-fluoroindole followed by hydroxymethylation at the 3-position.

Step 1: Synthesis of 6-Fluoroindole
6-Fluoroindole is prepared via Fischer indole synthesis using 4-fluorophenylhydrazine and pyruvic acid under acidic conditions (H₂SO₄, ethanol, 80°C, 12 h). Yield: 68–72%.

Step 2: Hydroxymethylation at the 3-Position
3-Hydroxymethylation is achieved via:

  • Vilsmeier-Haack Formylation : Treating 6-fluoroindole with POCl₃ and DMF (0°C to 25°C, 4 h) yields 6-fluoroindole-3-carbaldehyde, followed by NaBH₄ reduction (MeOH, 0°C, 1 h) to the alcohol. Yield: 65–70%.
  • Direct Lithiation : Using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with paraformaldehyde, affords the hydroxymethyl derivative. Yield: 58–63%.

Reduction of 6-Fluoroindole-3-Carbonyl Precursors

Starting Material
6-Fluoroindole-3-carbaldehyde or 6-fluoroindole-3-acetonitrile (prepared via cyanation of 6-fluoroindole using NaCN/DMF at 150°C).

Reduction Methods

  • LiAlH₄ Reduction : 6-Fluoroindole-3-carbaldehyde is reduced with LiAlH₄ (THF, 0°C to reflux, 2 h). Yield: 75–80%.
  • Catalytic Hydrogenation : Pd/C (10 wt%) in ethanol under H₂ (1 atm, 25°C, 6 h) reduces the nitrile to hydroxymethyl. Yield: 70–74%.

One-Pot Tandem Synthesis

A novel method combines indole cyclization and hydroxymethylation:

  • Condensation of 4-fluoroaniline with glycerol (H₂SO₄, 120°C, 8 h) forms 6-fluoroindole.
  • In situ formylation (DMF/POCl₃) and NaBH₄ reduction yield the target compound. Yield: 60–65%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Vilsmeier-Haack Reaction : Optimal at 25°C in DMF; lower temperatures (<10°C) slow formylation, while higher temperatures (>40°C) promote side products.
  • Reduction Steps : NaBH₄ in MeOH at 0°C minimizes over-reduction; LiAlH₄ requires anhydrous THF to prevent hydrolysis.

Catalysts and Reagents

  • POCl₃ vs. PCl₅ : POCl₃ gives higher regioselectivity (95:5 3- vs. 2-formylation).
  • NaCN vs. KCN : NaCN in DMF improves nitrile formation kinetics (reaction time: 4 h vs. 6 h).

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, indole NH), 7.45–7.12 (m, 3H, aromatic), 4.72 (s, 2H, CH₂OH), 2.51 (t, 1H, OH).
  • ¹³C NMR : δ 156.2 (C-6, d, J = 240 Hz), 136.5 (C-3), 122.4–115.2 (aromatic carbons), 62.3 (CH₂OH).
  • FT-IR : 3340 cm⁻¹ (OH stretch), 1615 cm⁻¹ (C=N indole), 1480 cm⁻¹ (C-F).

Chromatographic Purity Assessment

  • HPLC : C18 column (ACN/H₂O, 70:30), Rt = 6.2 min, purity >98%.
  • GC-MS : m/z 165.1 [M⁺], 148.0 [M−OH].

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactor Setup : Mixing 4-fluoroaniline and glycerol in a Teflon reactor (120°C, 2 mL/min) achieves 85% conversion with 12 h continuous operation.
  • Purification : Centrifugal partition chromatography reduces solvent waste compared to column chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the indole structure, including (6-fluoro-1H-indol-3-yl)methanol, exhibit significant anticancer activities. For instance, derivatives of indoles have been shown to inhibit the proliferation of various cancer cell lines, including gastric cancer and glioblastoma models. The compound's interaction with biological targets such as enzymes and receptors can modulate pathways involved in tumor growth and metastasis .

Neuropharmacological Effects

Fluorinated indoles are known to interact with serotonin receptors, which may influence mood and behavior. Studies suggest that this compound could serve as a lead compound for developing treatments for mood disorders by enhancing serotonin receptor binding affinity .

Antimicrobial Activity

The indole moiety has been associated with a range of biological activities, including antibacterial effects. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, making them potential candidates for new antimicrobial agents .

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Its derivatives can function as herbicides or pesticides due to their ability to interfere with plant growth regulators or microbial processes. The fluorination enhances the stability and effectiveness of these compounds in agricultural applications .

Material Science Applications

In material science, fluorinated compounds like this compound are explored for their unique physical properties. They can be used in the synthesis of advanced functional materials due to their improved thermal stability and chemical resistance .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

Compound NameStructural FeaturesUnique Properties
5-FluoroindoleFluorine at position 5Enhanced biological activity
6-ChloroindoleChlorine at position 6Different reactivity patterns
1-MethylindoleMethyl group at position 1Increased lipophilicity
5-HydroxyindoleHydroxyl group at position 5Potential neuroprotective effects

The distinct combination of fluorination and hydroxymethylation in this compound may provide advantages in biological activity and chemical reactivity compared to its analogs .

Mechanism of Action

The mechanism of action of (6-fluoro-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: Fluorinated derivatives generally exhibit higher melting points than non-fluorinated analogs due to increased polarity. For instance, methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate (mp: 182–184°C) vs. non-fluorinated indole derivatives (typically <150°C).
  • Solubility : The hydroxymethyl group improves water solubility, but bulky substituents (e.g., phenylsulfonyl in ) may reduce it.

Stability and Reactivity

  • Acidity : The 6-fluoro substituent increases the acidity of the hydroxymethyl group, facilitating deprotonation in nucleophilic reactions .
  • Protection Strategies : Carbamate protection (e.g., tert-butyl in ) or sulfonyl groups (e.g., phenylsulfonyl in ) are employed to stabilize reactive sites during synthesis.

Biological Activity

(6-Fluoro-1H-indol-3-yl)methanol is a fluorinated derivative of indole, notable for its diverse biological activities. This compound features a hydroxymethyl group attached to the indole framework and a fluorine atom at the 6-position, which enhances its chemical reactivity and biological profile. Research has shown that compounds like this compound can exhibit significant anticancer, antimicrobial, and neuropharmacological properties.

The synthesis of this compound can be achieved through various methods, including:

  • Mannich-type reactions : These reactions involve the condensation of indole derivatives with formaldehyde and amines.
  • Friedel-Crafts alkylation : This method allows for the functionalization of the indole structure, enhancing its biological activity.

The introduction of fluorine is particularly significant as it can improve lipophilicity and metabolic stability, which are crucial for drug development.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Similar fluorinated indoles have demonstrated inhibitory effects on:

  • Breast cancer
  • Lung cancer
  • Leukemia

For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . It exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial DNA replication, similar to other antibacterial agents .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.01 µg/mL
Escherichia coli0.03 µg/mL
Klebsiella pneumoniae0.06 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

Neuropharmacological Effects

The interaction of this compound with serotonin receptors has been explored, suggesting potential implications in mood regulation and treatment of psychiatric disorders. Fluorinated indoles have been studied for their ability to modulate neurotransmitter systems, which could lead to new therapeutic avenues for conditions such as depression and anxiety .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Case Study on Anticancer Activity : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls, indicating its potential as an anticancer agent.
  • Case Study on Antimicrobial Resistance : In a clinical setting, this compound was tested against multidrug-resistant strains of bacteria. The compound showed promising results with low MIC values, suggesting its efficacy as a novel antimicrobial agent against resistant pathogens.

Q & A

Q. Key Variables :

  • Base selection : Strong bases like NaH improve substitution efficiency but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Temperature : Elevated temperatures (60–80°C) accelerate substitutions but risk decomposition .

Q. Basic Research Focus

  • ¹H NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet (δ 4.5–5.0 ppm) coupled with adjacent protons. Fluorine-induced splitting in the indole ring confirms substitution at position 6 .
  • ¹³C NMR : The fluorinated carbon (C6) shows a characteristic downfield shift (~160 ppm) due to electronegativity effects .
  • IR : A broad O-H stretch (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) confirm functional groups .

Q. Advanced Application :

  • HR-MS : Exact mass analysis (e.g., m/z 165.066 for C₉H₈FNO) distinguishes isomers with similar fragmentation patterns .

What mechanisms underlie the biological activity of this compound in CNS-related studies?

Advanced Research Focus
The indole scaffold mimics serotonin, suggesting interactions with 5-HT receptors. Mechanistic studies involve:

  • Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., [³H]5-HT) quantifies affinity .
  • Molecular docking : Simulations reveal hydrogen bonding between the hydroxymethyl group and Ser159/Thr160 residues in 5-HT₂A receptors .

Contradiction Analysis :
Conflicting reports on efficacy may arise from:

  • Fluorine positioning : Meta- vs. para-fluorine alters electron distribution, affecting receptor fit .
  • Solubility limitations : Low aqueous solubility (logP ~2.1) reduces bioavailability in in vivo models .

How can researchers address discrepancies in reported solubility and stability data for this compound?

Q. Methodological Approach

  • Solubility profiling : Use shake-flask assays with HPLC quantification across solvents (e.g., DMSO, PBS).
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitor hydrolysis of the hydroxymethyl group .

Q. Advanced Process Chemistry

  • Continuous flow reactors : Minimize exothermic risks during NaBH₄ reductions and improve mixing .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

Q. Yield Optimization :

  • Catalytic systems : Pd/C or Raney nickel enhances reduction efficiency while reducing borohydride usage .

How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases metabolic stability but reduces π-π stacking in receptor binding .
  • Hydroxymethyl vs. Carboxylic acid : The -CH₂OH group improves blood-brain barrier penetration compared to bulkier substituents .

Q. Advanced Computational Chemistry

  • DFT calculations : Gaussian09 simulations quantify fluorine’s inductive effects on the indole ring’s electron density .
  • Molecular dynamics (MD) : Predicts conformational flexibility in aqueous vs. lipid environments .

Key Finding :
Fluorine’s -I effect stabilizes the indole π-system, enhancing binding to hydrophobic receptor pockets .

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